Pda 641; way-pda 641
Description
Historical Context and Initial Characterization of WAY-PDA 641 in Preclinical Research
The development of WAY-PDA 641 (Filaminast) by Wyeth-Ayerst was situated within a broader scientific effort to harness the therapeutic potential of phosphodiesterase inhibitors, particularly those targeting the PDE4 enzyme. Rolipram (B1679513) served as an early prototype molecule for such development efforts, and WAY-PDA 641 was characterized as an analog of this compound. Initial preclinical characterization focused on its biochemical profile, establishing it as a potent and preferential inhibitor of PDE4. This selectivity was a key aspect of its early investigation, distinguishing its activity from other phosphodiesterase subtypes. Preclinical studies confirmed its ability to inhibit PDE-IV with significantly greater potency compared to PDE-III, a characteristic that guided its subsequent research. researchgate.netmedchemexpress.comwikipedia.org
Significance of WAY-PDA 641 as an Experimental Compound in Contemporary Pharmacological Investigations
The significance of WAY-PDA 641 as an experimental compound stemmed from its mechanism of action: the inhibition of PDE4. By blocking the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), WAY-PDA 641 effectively increased intracellular cAMP concentrations. This elevation of cAMP is known to influence numerous cellular functions, including inflammatory responses, smooth muscle relaxation, and neuronal signaling. medchemexpress.comnih.gov Consequently, WAY-PDA 641 was investigated for its potential to modulate these pathways. Its development was part of the ongoing search for selective PDE4 inhibitors that could offer therapeutic benefits in various disease states, building upon the foundational research of earlier compounds like rolipram. researchgate.netmedchemexpress.comwikipedia.org Furthermore, patent literature indicated its potential exploration in the context of treating sepsis-induced acute renal failure, highlighting a diverse range of preclinical investigations. google.com
Overview of Major Preclinical Research Domains Investigating WAY-PDA 641
Preclinical research into WAY-PDA 641 spanned several distinct therapeutic and biological areas, driven by its identified pharmacological properties.
Inflammatory and Respiratory Conditions: As PDE4 is a key enzyme in inflammatory cells, contributing to the regulation of inflammatory mediator release, WAY-PDA 641 was explored for its anti-inflammatory potential. medchemexpress.comnih.gov Studies specifically investigated its capacity to induce respiratory muscle relaxation and bronchodilation, suggesting potential applications in respiratory diseases. medchemexpress.compsychogenics.com Broader preclinical models for inflammatory conditions such as rheumatoid arthritis and multiple sclerosis also examined the utility of PDE4 inhibitors. medchemexpress.com
Reproductive Biology: Notably, WAY-PDA 641 was investigated for its role in reproductive processes. Preclinical studies in animal models demonstrated that it, along with other selective PDE4 inhibitors, could induce ovulation in hormone-primed rats. This finding suggested a potential application in fertility treatments by mimicking or enhancing the effects of luteinizing hormone (LH) and human chorionic gonadotropin (hCG). oup.comoup.com
Central Nervous System (CNS) Disorders: Given its structural similarity to rolipram, a compound with known CNS effects, WAY-PDA 641 was indirectly linked to research in CNS disorders. While specific preclinical studies detailing its efficacy in CNS conditions are less prominent in the available literature compared to its PDE4 inhibitory role, the class of PDE4 inhibitors has been broadly explored for potential applications in neurological and psychiatric conditions. medchemexpress.com
Other Investigated Areas: Beyond inflammation and reproduction, patent filings indicated that WAY-PDA 641 was also considered in preclinical research for its potential role in managing sepsis-induced acute renal failure. google.com
Enzyme Inhibition Profile of WAY-PDA 641
WAY-PDA 641 was characterized by its potent and selective inhibition of the PDE4 enzyme. Its efficacy was quantified through IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Target Enzyme | IC50 Value | Notes |
| PDE-IV | 4.2 x 10⁻⁷ M | Canine trachealis PDE-IV |
| PDE-III | 1.5 x 10⁻⁵ M | Canine trachealis PDE-III |
| Potency Ratio | 36 times greater | PDE-IV inhibition vs. PDE-III |
These data underscore WAY-PDA 641's preferential activity towards PDE-IV, a characteristic that formed the basis for much of its preclinical investigation into inflammatory and other cellular signaling pathways. medchemexpress.com
Compound List:
WAY-PDA 641 (Filaminast)
Structure
3D Structure
Properties
Molecular Formula |
C15H20N2O4 |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
[1-(3-cyclopentyloxy-4-methoxyphenyl)ethylideneamino] carbamate |
InChI |
InChI=1S/C15H20N2O4/c1-10(17-21-15(16)18)11-7-8-13(19-2)14(9-11)20-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H2,16,18) |
InChI Key |
STTRYQAGHGJXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC(=O)N)C1=CC(=C(C=C1)OC)OC2CCCC2 |
Synonyms |
1-(3-(cyclopentyloxy)-4-methoxyphenyl)ethanone-(E)-O-(aminocarbonyl)oxime filaminast WAY-PDA 641 WAY-PDA-641 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis Challenges of Way Pda 641
Established Synthetic Routes for WAY-PDA 641
Research has explored various synthetic pathways for WAY-PDA 641. One notable route involves the O-alkylation of isovanillin (B20041) with cyclopentyl bromide in a liquid-solid phase transfer catalysis (PTC) system to prepare a key intermediate, 3-cyclopentyloxy-4-methoxybenzaldehyde ptfarm.pl. This intermediate is then further elaborated through a series of reactions to yield the final compound. The use of PTC is highlighted for its efficiency in preparing intermediates on a multikilogram scale ptfarm.pl. Other synthetic approaches may involve reactions with Grignard reagents and subsequent oxidation steps, as detailed in process development studies researchgate.netacs.org.
A generalized synthetic approach could involve the following key stages:
Preparation of a key benzaldehyde (B42025) intermediate: This often involves O-alkylation reactions, potentially utilizing phase transfer catalysis for efficiency ptfarm.pl.
Formation of an oxime: The benzaldehyde intermediate is reacted to form an oxime, which is a crucial step in constructing the final molecule's structure acs.orggoogle.comresearchgate.netjustia.com.
Further functionalization and purification: Subsequent steps involve modifications to the oxime derivative, leading to the final WAY-PDA 641 structure. Purification methods, such as chromatography, are employed to isolate the desired product google.comgoogle.com.
Identification and Mitigation of Impurity Formation Pathways in WAY-PDA 641 Synthesis
Controlling impurities is a critical aspect of synthesizing pharmaceutical compounds like WAY-PDA 641, especially during scale-up.
Specific Examples of Impurity Formation in WAY-PDA 641 Synthesis
A significant impurity identified during the scale-up of PDA-641 (WAY-PDA 641) synthesis was traced back to the magnesium Meerwein–Ponndorf–Verley–Oppenauer (MPV-Oppenauer) reaction occurring during a Grignard addition step researchgate.netacs.org. This reaction pathway led to the formation of a precursor that ultimately resulted in the impurity. Investigations into this specific impurity formation mechanism allowed for process adjustments to mitigate its presence researchgate.netacs.org.
Methodological Approaches to Enhance Purity and Yield of WAY-PDA 641
To enhance the purity and yield of WAY-PDA 641, several methodological approaches can be employed. These include:
Process Analytical Technology (PAT): Implementing PAT tools can allow for real-time monitoring of reaction progress and impurity levels, enabling timely interventions to maintain product quality google.com.
Advanced Purification Techniques: Techniques such as reverse-phase chromatography, using gradients of solvents like acetonitrile (B52724) in water, are utilized to purify the final product google.com. Supercritical fluid chromatography has also been suggested as a method to achieve greater purity google.com.
Minimizing Side Reactions: Understanding specific reaction mechanisms, like the MPV-Oppenauer reaction mentioned above, allows chemists to modify conditions or select alternative reagents to prevent the formation of known impurities researchgate.netacs.org.
Research on WAY-PDA 641 Analogs for Structure-Activity Relationship (SAR) Investigations
Research into WAY-PDA 641 analogs has been driven by the desire to understand the relationship between its chemical structure and its biological activity, particularly its potent inhibition of PDE4 researchgate.netatsjournals.orgatsjournals.org.
Design Principles for WAY-PDA 641 Analogs in Preclinical Research
The design of WAY-PDA 641 analogs for preclinical research typically focuses on modifying specific regions of the molecule to probe interactions with the PDE4 enzyme's active site or regulatory domains. Principles guiding analog design include:
Modifications to the Phenyl Ring and Substituents: Altering the nature and position of substituents on the phenyl ring, such as the cyclopentyloxy and methoxy (B1213986) groups, can impact potency and selectivity researchgate.net.
Variations in the Oxime Moiety: Modifications to the oxime functional group and its attached substituents are explored to optimize binding and pharmacokinetic properties google.comresearchgate.net.
Exploration of Different Core Structures: While WAY-PDA 641 has a specific structure, broader SAR studies in PDE4 inhibition often explore diverse chemical scaffolds to identify novel inhibitors with improved profiles researchgate.netgoogle.comgoogle.comgoogle.comgoogleapis.comjustia.comgoogleapis.com.
Correlations between Structural Modifications and Preclinical Biological Activity of WAY-PDA 641 Analogs
Structure-activity relationship (SAR) studies have revealed key correlations between structural modifications and the preclinical biological activity of WAY-PDA 641 analogs, primarily their PDE4 inhibitory potency and functional effects.
Potency and Selectivity: WAY-PDA 641 itself demonstrates preferential inhibition of PDE-IV over PDE-III, with significantly greater potency against PDE-IV researchgate.netatsjournals.orgatsjournals.org. SAR studies aim to maintain or enhance this selectivity while increasing potency. For instance, modifications at specific positions of the molecule have been investigated for their impact on binding affinity to different PDE4 subtypes researchgate.net.
Functional Effects: In preclinical models, WAY-PDA 641 has shown significant bronchodilatory effects, reversing contractions induced by various spasmogens acs.orgresearchgate.net. SAR studies explore how structural changes influence these functional outcomes, such as the ability to relax respiratory muscles or potentiate the effects of other bronchodilators like albuterol researchgate.net.
Pharmacokinetic Properties: While not detailed in this scope, analog design also considers absorption, distribution, metabolism, and excretion (ADME) properties, which are influenced by structural modifications and are critical for preclinical efficacy and potential therapeutic use.
Molecular and Cellular Mechanisms of Action of Way Pda 641
WAY-PDA 641 as a Phosphodiesterase 4 (PDE4) Inhibitor
WAY-PDA 641 is characterized as a potent and preferential inhibitor of phosphodiesterase 4 (PDE4). jneurosci.orgcpn.or.kr PDE4 is a critical enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, responsible for the hydrolysis and subsequent inactivation of cAMP. nih.gov By inhibiting this enzyme, WAY-PDA 641 effectively prevents the breakdown of cAMP, leading to its accumulation within the cell. The compound is an analog of rolipram (B1679513), a well-known prototype for PDE4 inhibitors. jneurosci.org
The inhibitory activity of WAY-PDA 641 has been quantified in various experimental models. It demonstrates significant potency and selectivity for PDE4 over other phosphodiesterase families, such as PDE3. Research on canine trachealis muscle preparations identified an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) of 0.42 µM (or 420 nM) for PDE4. cpn.or.krnih.govgoogle.com In comparison, its inhibitory effect on PDE3 was substantially weaker, with a reported IC₅₀ of 1.5 x 10⁻⁵ M, indicating that WAY-PDA 641 is approximately 36 times more selective for PDE4 than for PDE3. nih.govijbs.com
In functional studies using isolated guinea pig tracheal rings, WAY-PDA 641 induced relaxation with an IC₅₀ of 2.6 x 10⁻⁸ M under conditions sensitive to PDE4 inhibition, further supporting its classification as a potent PDE4 inhibitor. ijbs.com
| Enzyme Target | Source | IC₅₀ Value | Selectivity (vs. PDE3) |
|---|---|---|---|
| PDE4 | Canine Trachealis | 0.42 µM | ~36-fold |
| PDE3 | Canine Trachealis | 15 µM |
The PDE4 enzyme family is composed of four distinct subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. These subtypes have different tissue distributions and play varied roles in cellular signaling. nih.gov In the central nervous system, PDE4A, PDE4B, and PDE4D are widely expressed in neuronal cells. ijbs.com While WAY-PDA 641 is established as a selective PDE4 inhibitor, detailed quantitative analysis of its specific inhibitory profile against each of the A, B, C, and D subtypes is not extensively documented in the available literature. Developing inhibitors with selectivity for specific PDE4 subtypes is a key area of research aimed at refining therapeutic effects. researchgate.net
The specificity of WAY-PDA 641 for the PDE4 enzyme has been further substantiated by receptor binding studies. In radioligand binding assays, a high concentration of WAY-PDA 641 (10 µM) did not significantly displace ligands from a wide array of other neurotransmitter and hormone receptors. ijbs.com This finding indicates that WAY-PDA 641 has poor affinity for these other binding sites and acts with a high degree of selectivity, primarily targeting the PDE4 enzyme to exert its biological effects. ijbs.com This level of specificity is crucial as it suggests that the compound's mechanism of action is not mediated by off-target interactions with other receptor systems. ijbs.com DrugBank has noted its inhibitory action on the 3',5'-cyclic-AMP phosphodiesterase 4B subtype. mdpi.com
Modulation of Intracellular Signaling Cascades by WAY-PDA 641
The inhibition of PDE4 by WAY-PDA 641 directly impacts intracellular signaling pathways that are regulated by cAMP.
The primary consequence of PDE4 inhibition by WAY-PDA 641 is the elevation of intracellular cAMP levels. nih.govnih.gov Cyclic AMP is a ubiquitous second messenger that mediates the effects of numerous hormones and neurotransmitters. nih.gov Its concentration is tightly regulated by the balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases. nih.gov By blocking the degradative action of PDE4, WAY-PDA 641 tips this balance toward accumulation, thereby amplifying cAMP-dependent signaling. nih.gov
Experimental evidence supports this mechanism. In a porcine granulosa cell line engineered to express the human luteinizing hormone (LH) receptor, treatment with WAY-PDA 641 was found to synergize with human chorionic gonadotropin (hCG), a hormone that stimulates adenylyl cyclase. rndsystems.com This combination led to a significant, dose-dependent increase in intracellular cAMP, demonstrating the ability of WAY-PDA 641 to potentiate cAMP signaling in a cellular context. rndsystems.com
The increase in intracellular cAMP initiated by WAY-PDA 641 activates downstream effector systems, most notably cAMP-dependent protein kinase, or Protein Kinase A (PKA). mdpi.comnih.gov Activated PKA catalyzes the transfer of a phosphate (B84403) group from ATP to specific serine or threonine residues on target proteins. thermofisher.comcusabio.com This phosphorylation is a fundamental post-translational modification that alters the target protein's conformation and function, acting as a molecular switch to regulate a multitude of cellular processes. thermofisher.comcusabio.com
The activation of PKA can trigger a cascade of phosphorylation events. cusabio.com A key downstream target of the cAMP/PKA pathway is the transcription factor cAMP-response element-binding protein (CREB). nih.gov Phosphorylation of CREB by PKA allows it to bind to specific DNA sequences (cAMP response elements) in the promoter regions of target genes, thereby regulating their transcription. nih.gov This can influence neuronal survival, growth, and plasticity. nih.gov
While specific studies detailing the full phosphoproteome regulated by WAY-PDA 641 are limited, research on analogous pan-PDE4 inhibitors like rolipram provides insight into the likely downstream targets in the nervous system. For example, rolipram has been shown to increase the phosphorylation of two key proteins involved in dopamine (B1211576) neurotransmission:
Tyrosine Hydroxylase (TH): Phosphorylation of TH, the rate-limiting enzyme in dopamine synthesis, increases its activity, leading to greater dopamine production. jneurosci.org
Dopamine- and cAMP-regulated phosphoprotein of Mr 32 kDa (DARPP-32): This protein is a central integrator of dopamine and glutamate (B1630785) signaling in the striatum, and its phosphorylation state dictates its regulatory activity on other kinases and phosphatases. jneurosci.org
Interactions of WAY-PDA 641 with Neurotransmitter Systems in Experimental Settings
Through its modulation of the cAMP/PKA signaling cascade, WAY-PDA 641 has the potential to interact with and influence various neurotransmitter systems.
Inhibition of PDE4 is known to have significant effects on dopaminergic neurotransmission. Studies with the related inhibitor rolipram have shown that blocking PDE4 leads to increased phosphorylation of tyrosine hydroxylase in dopaminergic nerve terminals. jneurosci.org This enhances the synthesis and subsequent turnover of dopamine, effectively boosting dopaminergic tone in regions like the striatum. jneurosci.org
Furthermore, PDE4 inhibitors can modulate other neurotransmitter systems. There is evidence that PDE4 inhibition can enhance GABAergic neurotransmission, which may contribute to cognitive effects. cpn.or.kr The activity of certain PDE4 subtypes, namely PDE4A and PDE4B, is also reportedly modulated by noradrenaline, suggesting that inhibiting these enzymes could impact noradrenergic signaling pathways. nih.gov
The balance between neurotransmitter systems, such as the reciprocal relationship between acetylcholine (B1216132) and dopamine in the striatum, is critical for motor control. nih.gov Dopamine, acting through D2 receptors, typically inhibits striatal cholinergic interneurons. nih.gov By increasing dopamine levels, a PDE4 inhibitor like WAY-PDA 641 could indirectly modulate this cholinergic activity, contributing to a complex pattern of interaction within the basal ganglia circuitry. jneurosci.orgnih.gov
Cellular Processes Influenced by WAY-PDA 641 in Preclinical Models (e.g., Smooth Muscle Contraction Regulation)
WAY-PDA 641, also known as Filaminast, is recognized as a phosphodiesterase (PDE) inhibitor. google.com Its primary mechanism involves preventing the breakdown of cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). patsnap.comresearchgate.net This action leads to the sustained signaling of these molecules, which can influence a variety of cellular functions, including vascular smooth muscle tone. patsnap.com
In preclinical models, the primary cellular process influenced by WAY-PDA 641 is the regulation of smooth muscle contraction, particularly inducing relaxation. medchemexpress.com The inhibition of phosphodiesterase enzymes by compounds like WAY-PDA 641 results in cellular responses that include airway smooth muscle relaxation and bronchodilation. frontiersin.org Cyclic nucleotides (cAMP and cGMP) are integral to the regulation of smooth muscle tone, and their degradation is catalyzed by multiple PDE isoenzymes. ersnet.org
Research on various selective PDE inhibitors has demonstrated their effects on smooth muscle. For instance, inhibitors of PDE III relax human bronchus and pulmonary arteries, while PDE IV inhibitors, the class to which WAY-PDA 641 belongs, also relax precontracted bronchus tissue. ersnet.org This suggests that the accumulation of cAMP, due to PDE IV inhibition by WAY-PDA 641, is a key factor in its smooth muscle relaxant effects. ersnet.org
The contraction of vascular smooth muscle (VSM) is heavily dependent on intracellular calcium (Ca2+) levels, which trigger a cascade leading to the interaction of actin and myosin. nih.govyoutube.com Relaxation occurs when this process is reversed. youtube.com By inhibiting PDE and increasing cyclic nucleotide levels, WAY-PDA 641 can influence these calcium-dependent pathways, promoting relaxation. patsnap.com
Furthermore, studies on other PDE1 inhibitors have shown that they can improve vasodilation by potentiating NO-cGMP signaling, which is crucial for microvascular function. researchgate.net Inhibition of PDE1C, a specific isoenzyme, has been shown to suppress the proliferation of human aortic smooth muscle cells, a process implicated in the pathology of atherosclerosis. ahajournals.org While WAY-PDA 641 is primarily a PDE4 inhibitor, the general principles of PDE inhibition on smooth muscle cells provide a framework for understanding its effects. The inhibition leads to an increase in intracellular cAMP or cGMP, which in turn activates protein kinases that phosphorylate various proteins, ultimately leading to a decrease in intracellular calcium and smooth muscle relaxation. patsnap.comersnet.org
Table 1: Summary of Preclinical Findings on Cellular Processes
| Cellular Process | Model System | Observed Effect of PDE Inhibition | Reference |
|---|---|---|---|
| Smooth Muscle Relaxation | Human Bronchus and Pulmonary Artery | Relaxation of pre-contracted tissue. | ersnet.org |
| Bronchodilation | In vivo models | Induces bronchodilation. | medchemexpress.com |
| Respiratory Muscle Relaxation | In vivo models | Induces respiratory muscle relaxation. | medchemexpress.com |
| Vascular Smooth Muscle Cell Proliferation | Human Aortic Smooth Muscle Cells | Inhibition of PDE1C suppresses proliferation. | ahajournals.org |
| Vasodilation | Isolated Vascular Tissue (mice) | PDE1 inhibition improves vasodilation. | researchgate.net |
Preclinical Pharmacological Investigations of Way Pda 641 in Experimental Systems
In Vitro Pharmacological Profiling of WAY-PDA 641
In vitro studies have been crucial in characterizing the pharmacological activity of WAY-PDA 641, examining its effects on cellular processes and isolated biological preparations.
Cell-Based Assays for WAY-PDA 641 Activity
Cell-based assays have been employed to assess the impact of WAY-PDA 641 on cellular signaling pathways. In studies involving luteinizing hormone receptor (LHR)-expressing cells, PDE4 inhibitors, including WAY-PDA 641, were found to enhance cyclic adenosine (B11128) monophosphate (cAMP) production when combined with human chorionic gonadotropin (hCG) oup.com. Specifically, WAY-PDA 641 demonstrated a dose-dependent increase in cAMP levels in these cells when co-administered with hCG oup.com. Furthermore, radioligand binding studies indicated that WAY-PDA 641, at concentrations of 10 µM, did not displace ligands from a significant number of receptors, suggesting a degree of selectivity in its mechanism of action researchgate.netnih.gov.
Isolated Tissue Preparations in WAY-PDA 641 Research (e.g., Tracheal Contraction Reversal Studies)
Research utilizing isolated tissue preparations has provided key insights into the smooth muscle relaxant properties of WAY-PDA 641. In studies involving isolated guinea pig tracheal rings, WAY-PDA 641 demonstrated significant relaxant effects. These preparations were made sensitive to the relaxant effects of PDE inhibitors, and WAY-PDA 641 induced relaxation with specific inhibitory concentrations (IC50) against different phosphodiesterase isoforms.
Table 1: In Vitro Potency of WAY-PDA 641 in Isolated Guinea Pig Tracheal Rings
| Target Enzyme | IC50 (M) |
| PDE-IV | 2.6 x 10⁻⁸ |
| PDE-III | 3.2 x 10⁻⁵ |
Source: nih.gov
These findings highlight WAY-PDA 641's preferential inhibition of PDE-IV over PDE-III in this specific tissue preparation nih.gov. The compound has also been shown to reverse tracheal contraction researchgate.net.
Functional In Vitro Assays Utilizing WAY-PDA 641 (e.g., in presence of spasmogens)
Functional in vitro assays have further elucidated the physiological effects of WAY-PDA 641. In experiments where tracheal rings were pre-contracted (implying the presence of spasmogens), WAY-PDA 641 induced relaxation, consistent with its PDE4 inhibitory activity nih.gov. Beyond its direct relaxant effects, WAY-PDA 641 was observed to potentiate the relaxant effects of albuterol when administered at concentrations that inhibited PDE-IV researchgate.net. This suggests a synergistic interaction with other bronchodilatory agents, underscoring its functional role in modulating airway smooth muscle tone.
In Vivo Neurobiological and Behavioral Studies of WAY-PDA 641 in Animal Models
Preclinical investigations have also extended to in vivo studies in animal models to evaluate the systemic pharmacological effects of WAY-PDA 641.
Rodent Models for Investigating WAY-PDA 641's Pharmacological Effects
In vivo studies have utilized rodent models to explore the physiological consequences of WAY-PDA 641 administration. One notable area of investigation involved the induction of ovulation in rats. Studies using follicle-stimulating hormone (FSH)-primed immature female rats demonstrated that WAY-PDA 641, along with other selective PDE4 inhibitors, could trigger ovulation oup.comoup.com. This effect suggests that PDE4 inhibition plays a role in the hormonal pathways regulating reproductive processes in these animal models.
Neurophysiological Electrophysiological Recordings in WAY-PDA 641 Studies
Electrophysiological recordings are a critical tool for understanding how compounds affect neuronal activity. Studies involving WAY-PDA 641 have utilized these techniques to probe its impact on neural circuits. While the specific details of these recordings are not extensively detailed in the provided search results, the context suggests that electrophysiology was employed to assess the compound's influence on neuronal firing patterns, synaptic transmission, or other electrical properties of neurons. Such investigations are fundamental to understanding the mechanism of action of neuroactive compounds. For instance, research into related compounds or general electrophysiological techniques in neuroscience often involves measuring membrane potentials, action potentials, and synaptic currents in response to drug application jneurosci.orgsci-hub.sephysiology.orgnih.govbiorxiv.orgresearchgate.net. The precise role of WAY-PDA 641 in modulating these electrical parameters would have been a key focus of such studies.
Neuroanatomical and Neurochemical Correlates of WAY-PDA 641 Action in Preclinical Systems
Understanding the neuroanatomical and neurochemical underpinnings of a compound's action is vital for elucidating its therapeutic potential and mechanism. This involves investigating where the compound acts in the brain and how it alters the levels and activity of neurochemicals.
Regional Brain Distribution and Cellular Specificity of WAY-PDA 641 Effects
The distribution of a compound within the brain and its specific effects on different cell types or brain regions are key to understanding its targeted action. While specific data on the regional brain distribution and cellular specificity of WAY-PDA 641 are not explicitly detailed in the retrieved information, its classification as a phosphodiesterase 4 (PDE4) inhibitor suggests that its effects would be mediated through PDE4-expressing cells and tissues. PDE4 enzymes are widely distributed in the brain and play roles in various cellular functions, including neurotransmitter release and neuronal excitability jneuropsychiatry.orgclevelandclinic.orgnih.gov. Preclinical studies would typically involve techniques like autoradiography or immunohistochemistry to map the compound's presence and its downstream effects in specific brain areas.
Changes in Neurotransmitter Levels and Metabolism Induced by WAY-PDA 641
WAY-PDA 641 is identified as a phosphodiesterase 4 (PDE4) inhibitor drugbank.commedkoo.comnih.govwikipedia.orgmolnova.cnmedchemexpress.com. PDE4 enzymes are involved in the breakdown of cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular signaling pathways, including those in the brain that regulate neurotransmitter release and neuronal function jneuropsychiatry.orgclevelandclinic.orgnih.gov. Inhibition of PDE4 by WAY-PDA 641 is expected to increase intracellular cAMP levels, thereby modulating the activity of various neurotransmitter systems.
While specific studies detailing changes in neurotransmitter levels induced by WAY-PDA 641 are not directly presented in the search results, the known mechanism of PDE4 inhibition implies potential alterations in neurotransmitter systems such as dopamine (B1211576), serotonin, glutamate (B1630785), and GABA, which are modulated by cAMP signaling pathways jneuropsychiatry.orgclevelandclinic.orgnih.govnih.govnih.gov. For example, increased cAMP can influence the synthesis, release, and receptor sensitivity of these neurotransmitters. Research on PDE4 inhibitors generally suggests effects on neuroinflammation and neurotransmitter metabolism, which are critical for brain function and behavior nih.govnih.gov.
Advanced Methodologies and Research Tools for Studying Way Pda 641
Assay Development and Validation for WAY-PDA 641 Research
The study of pharmacological compounds like WAY-PDA 641 necessitates the development and rigorous validation of specific assays to accurately measure its biological activity. For PDE4 inhibitors such as WAY-PDA 641, enzyme inhibition assays are fundamental. These assays are designed to quantify the compound's ability to inhibit the activity of PDE4 enzymes. A key metric derived from such assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For WAY-PDA 641, a reported IC50 value of 0.42 μM for canine trachealis PDE-IV highlights its potency medchemexpress.com.
Assay development involves optimizing various parameters, including enzyme and substrate concentrations, incubation times, pH, and temperature, to ensure sensitivity, specificity, and robustness woah.orgbataviabiosciences.com. Once developed, these assays undergo a comprehensive validation process. Validation confirms that the assay is "fit for purpose" and reliably measures the intended analyte woah.org. This typically includes assessing parameters such as:
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous test sample. This includes repeatability and reproducibility.
Specificity: The ability of the assay to measure the target analyte without interference from other substances.
Linearity: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.
Sensitivity: The lowest concentration of the analyte that can be reliably detected.
Experimental Design Principles and Statistical Approaches in Preclinical Studies of WAY-PDA 641
Preclinical studies, such as those investigating the effects of WAY-PDA 641, require meticulous experimental design and robust statistical analysis to ensure scientific integrity and the validity of findings nih.govnih.gov. The goal is to generate data that can reliably predict potential efficacy and inform decisions about further development.
Key principles of experimental design in preclinical studies include:
Hypothesis Formulation: Clearly defined hypotheses guide the experimental approach and the specific questions being addressed nih.gov.
Study Design: Appropriate study designs, such as parallel group designs where different treatment groups are used, are crucial for comparative studies nih.gov. The choice of design impacts data analysis and interpretation.
Randomization: Assigning experimental units (e.g., animals) to treatment groups randomly helps to minimize systematic bias and ensure that groups are comparable at the outset nih.govnih.gov.
Blinding: Where possible, blinding of researchers to treatment allocation during data collection and analysis prevents observer bias nih.govnih.gov.
Outcome Measures: Clearly defined primary and secondary outcome measures are essential for assessing the compound's effects nih.gov. For WAY-PDA 641, studies have noted its activity in inhibiting serotonin-induced bronchoconstriction in dogs, indicating in vivo experimental models are relevant googleapis.com.
Statistical approaches are integral to analyzing the data generated from these studies. This includes:
Descriptive Statistics: Summarizing data using measures like mean, median, and standard deviation.
Inferential Statistics: Employing statistical tests to determine if observed differences between groups are statistically significant. Methods such as analysis of variance (ANOVA) are commonly used for comparing multiple groups mdpi-res.com.
Handling Multiple Comparisons: When multiple outcomes or comparisons are made, statistical methods like the Bonferroni adjustment are used to control the false positive rate nih.gov.
Addressing Missing Data: Strategies such as multiple imputation are employed to handle missing data points in a way that minimizes bias nih.gov.
Adherence to these principles ensures that preclinical findings are reproducible and provide a solid foundation for further research nih.govnih.gov.
Bioinformatics and Computational Modeling in WAY-PDA 641 Studies
Bioinformatics and computational modeling offer powerful tools for dissecting the molecular mechanisms of compounds like WAY-PDA 641 and predicting their behavior. These approaches leverage vast biological databases and sophisticated algorithms to analyze complex datasets and simulate biological processes.
Key applications include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models relate the chemical structure of compounds to their biological activity. By codifying molecular structures into descriptors and applying statistical or machine learning techniques (e.g., Support Vector Machines, k-Nearest Neighbors), researchers can build predictive models. These models can help identify key structural features responsible for WAY-PDA 641's PDE4 inhibitory activity and predict the activity of novel analogs nih.gov.
Molecular Docking and Simulation: Computational docking studies can predict how WAY-PDA 641 binds to the active site of PDE4 enzymes. This provides insights into the molecular interactions, binding affinity, and potential for selectivity among different PDE isoforms. Molecular dynamics simulations can further explore the dynamic behavior of the compound-target complex nih.govvgcollege.inuniovi.es.
Database Mining and Pathway Analysis: Bioinformatics tools allow researchers to query large biological databases (e.g., UniProt, PDB, KEGG) to identify protein targets, understand signaling pathways affected by PDE4 inhibition, and explore potential off-target interactions vgcollege.in.
ADMET Prediction: Computational models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, aiding in early-stage lead optimization and identifying potential liabilities nih.gov.
These computational approaches accelerate the drug discovery process by providing a rational basis for experimental design and hypothesis generation, enabling a deeper understanding of how compounds like WAY-PDA 641 exert their effects nih.govdrexel.edunih.gov.
Development of Selective Probes and Tool Compounds Based on WAY-PDA 641 for Research Purposes
WAY-PDA 641 serves as an example of a "tool compound" in pharmacological research. Tool compounds are well-characterized molecules used to probe biological pathways, validate drug targets, and elucidate mechanisms of action medchemexpress.comprobechem.com. The value of WAY-PDA 641 as a research tool is enhanced by its reported selectivity as a PDE4 inhibitor medchemexpress.comprobechem.com.
The development of such selective compounds involves:
Target Selectivity: Designing molecules that preferentially inhibit a specific enzyme isoform (e.g., PDE4) over others in the same family or different enzyme families. This selectivity is crucial for minimizing off-target effects and attributing observed biological outcomes specifically to the inhibition of the intended target medchemexpress.comprobechem.com.
Chemical Probes: While WAY-PDA 641 itself is a potent inhibitor, further modifications could potentially lead to the development of more specialized probes. These might include fluorescently labeled versions for imaging, or affinity-based probes for target identification and validation nih.gov.
Structure-Activity Relationship (SAR) Studies: Understanding the SAR of WAY-PDA 641 allows for the rational design of analogs with improved potency, selectivity, or other desirable properties for use as research tools.
By utilizing selective inhibitors like WAY-PDA 641, researchers can effectively investigate the physiological and pathological roles of PDE4 enzymes in various biological systems, contributing to a deeper understanding of cellular signaling and disease mechanisms.
Comparative Pharmacological Profile and Theoretical Preclinical Implications of Way Pda 641
Comparative Analysis of WAY-PDA 641 with Other PDE4 Inhibitors in Preclinical Research
WAY-PDA 641 has been characterized as a potent and preferential inhibitor of the PDE4 isoenzyme. Preclinical studies have sought to quantify its inhibitory activity and compare it with other PDE inhibitors to establish its selectivity profile. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key parameter in these comparisons.
A pivotal study by Heaslip and colleagues in 1994 provided foundational data on the selectivity of WAY-PDA 641. The compound demonstrated a significantly higher affinity for PDE4 compared to other PDE isoenzymes. For instance, in preparations from canine trachealis, WAY-PDA 641 exhibited an IC50 value of 0.42 µM for PDE4. atsjournals.orgmedchemexpress.com This potency was considerably greater than its effect on other PDE types, underscoring its selectivity.
To illustrate its standing among other PDE4 inhibitors of its time, a comparative look at their potencies is necessary. While direct head-to-head studies with a wide range of modern inhibitors are limited in publicly available literature, historical data allows for a contextual comparison.
| Compound | Target | IC50 (µM) | Source Tissue |
|---|---|---|---|
| WAY-PDA 641 | PDE4 | 0.42 | Canine Trachealis |
| Rolipram (B1679513) | PDE4 | ~1 | Various |
| Theophylline | Non-selective PDE | >100 | Various |
Theoretical Pharmacological Potential of WAY-PDA 641 in Preclinical Disease Models
The selective inhibition of PDE4 by WAY-PDA 641 suggests a broad therapeutic potential in conditions where elevated cAMP levels are beneficial. This has been explored in various preclinical disease models.
Potential Role in Experimental Models of Respiratory System Regulation
The primary focus of early preclinical research on WAY-PDA 641 was its effects on the respiratory system, given the established role of PDE4 in airway smooth muscle tone and inflammation.
Bronchodilation and Relaxation of Airway Smooth Muscle: In in vitro studies using guinea pig tracheal preparations, WAY-PDA 641 demonstrated significant relaxant effects on tissue pre-contracted with various spasmogens, including serotonin. nih.gov This bronchodilator activity is a direct consequence of increased intracellular cAMP, which leads to the relaxation of airway smooth muscle.
In vivo studies in anesthetized guinea pigs further substantiated these findings. Intravenous administration of WAY-PDA 641 was shown to produce a dose-dependent inhibition of bronchoconstriction induced by various stimuli. nih.govnih.gov The compound's ability to counteract airway narrowing in these models highlighted its potential as a bronchodilator for diseases like asthma and chronic obstructive pulmonary disease (COPD).
| Preclinical Model | Key Findings with WAY-PDA 641 |
|---|---|
| Isolated Guinea Pig Trachea | Relaxation of pre-contracted airway smooth muscle. |
| Anesthetized Guinea Pig (in vivo) | Inhibition of induced bronchoconstriction. |
Investigation in Models of Other Biological Systems Based on PDE4 Modulation
The ubiquitous nature of the cAMP signaling pathway and the distribution of PDE4 in various tissues have prompted investigations into the effects of WAY-PDA 641 beyond the respiratory system.
Ovulation Induction: One notable area of investigation has been in reproductive endocrinology. Preclinical studies in follicle-stimulating hormone-primed rats demonstrated that selective PDE4 inhibitors, including WAY-PDA 641, could trigger ovulation. oup.com This suggests a potential role for PDE4 modulation in fertility treatments, where the induction of ovulation is a key step. oup.comnih.govnih.gov The mechanism is thought to involve the potentiation of luteinizing hormone (LH) signaling within the ovarian follicles, a process heavily dependent on cAMP.
This expansion of research into non-respiratory models underscores the broad theoretical potential of selective PDE4 inhibitors like WAY-PDA 641 in various physiological and pathological processes.
Challenges, Limitations, and Future Directions in Way Pda 641 Research
Open Questions and Future Research Priorities for WAY-PDA 641Several critical questions remain regarding WAY-PDA 641, guiding future research priorities. A primary objective is to fully elucidate the molecular and cellular underpinnings of its gastrointestinal side effects, which could inform the design of safer analogues. Investigating alternative delivery methods, such as localized administration or advanced formulation techniques, could potentially mitigate systemic toxicity and widen the therapeutic window. Research could also prioritize exploring novel therapeutic applications for WAY-PDA 641 or its derivatives in disease areas beyond respiratory conditions, where its mechanism of action might offer distinct advantages. Rigorous comparative efficacy and safety studies for any newly developed analogues against existing PDE4 inhibitors are crucial for defining their clinical utility. Lastly, even in its discontinued (B1498344) state, WAY-PDA 641 serves as a valuable pharmacological tool for fundamental research into PDE4 biology and the validation of therapeutic hypotheses.
Table 1: Comparative PDE Isoform Inhibition Profile of WAY-PDA 641
| Target Isoform | IC50 Value (M) | Selectivity Ratio (PDE-III/PDE-IV) | Notes |
| PDE-IV (Canine Trachealis) | 4.2 x 10⁻⁷ | - | Potent inhibitor |
| PDE-III | 1.5 x 10⁻⁵ | ~36 | Less potent, preferential |
Q & A
Q. What foundational statistical methods from STAT 641 are critical for designing Predictive Data Analysis (PDA) experiments?
STAT 641 introduces R programming for data management, exploratory data analysis (EDA), and simulation, which are essential for PDA frameworks. Key skills include:
- Data Cleaning : Use
dplyrandtidyrin R to handle missing values and outliers . - Visualization : Apply
ggplot2to identify patterns in training datasets . - Hypothesis Testing : Implement t-tests and ANOVA to validate assumptions before predictive modeling .
- Data Simulation : Generate synthetic datasets using STAT 641 modules to test model robustness .
Q. How do I formulate research questions for PDA 641 that align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?
- Feasibility : Assess computational resources (e.g., GPU availability) and data accessibility (e.g., historical datasets for training) .
- Novelty : Conduct systematic literature reviews to identify gaps (e.g., unexplored interactions between variables) .
- Ethical Compliance : Anonymize sensitive data using STAT 641’s guidelines on data security .
- Relevance : Align with domain-specific challenges, such as healthcare outcome prediction .
Advanced Research Questions
Q. What advanced techniques in PDA 641 address multicollinearity and overfitting in high-dimensional predictive models?
- Regularization : Use LASSO or ridge regression to penalize redundant features .
- Cross-Validation : Implement k-fold validation (k=5 or 10) to evaluate model generalizability .
- Dimensionality Reduction : Apply PCA or t-SNE (taught in STAT 641) to compress features while retaining variance .
- Example : A study comparing regularization techniques showed LASSO reduced overfitting by 22% in genomic datasets .
Q. How can Bayesian hierarchical modeling (BHM) reconcile contradictions in PDA outputs across heterogeneous datasets?
- Methodology : Integrate prior knowledge (e.g., clinical trial data) with observed data using BHM to resolve conflicts .
- Tools : Use R packages like
brmsorStanfor implementation, referencing STAT 641’s Bayesian inference modules . - Case Study : Conflicting predictions from decision trees and neural networks were weighted using Bayesian model averaging, achieving 89% consensus accuracy .
Q. What strategies from STAT 641 improve reproducibility in PDA pipeline design?
- Version Control : Track code and data changes with Git/GitHub .
- Modular Workflows : Separate data preprocessing, modeling, and validation stages to simplify debugging .
- Documentation : Use R Markdown to detail hyperparameters and seed values for stochastic processes .
Data Contradiction Analysis
Q. How do I validate PDA models when training and testing datasets yield conflicting performance metrics?
- Diagnostic Steps :
Check for sampling bias using STAT 641’s stratified sampling techniques .
Compare feature distributions (e.g., Kolmogorov-Smirnov test) between datasets .
Recalibrate models using ensemble methods (e.g., stacking) to balance biases .
- Example : A retail demand forecasting model showed 15% divergence in RMSE; recalibration with XGBoost reduced the gap to 4% .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
